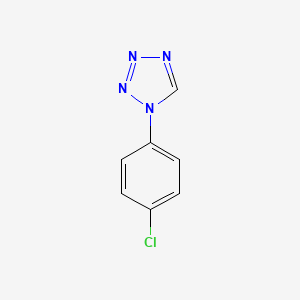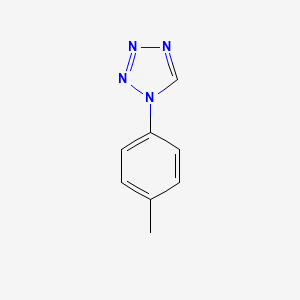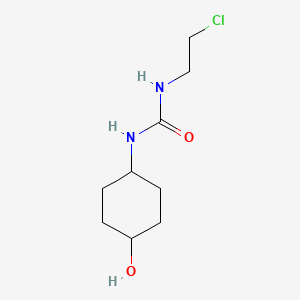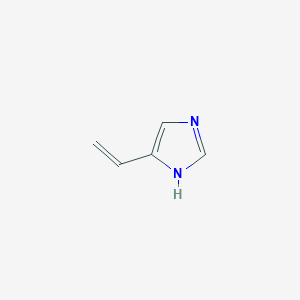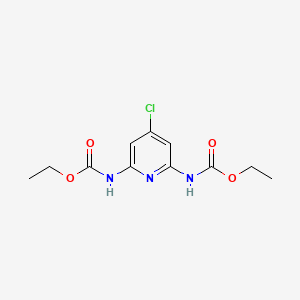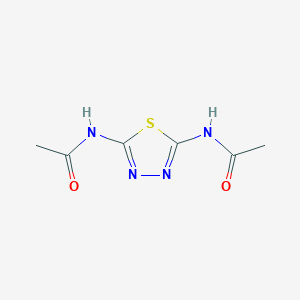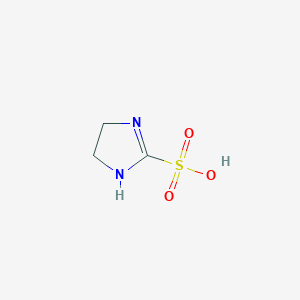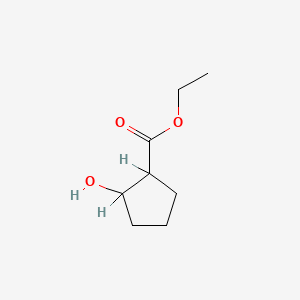
4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine (4-DCEM) is a versatile compound that has been used in a variety of applications in the scientific research field. It is a morpholine-based compound with two chlorine atoms attached to the 2-position of the phenoxy group. 4-DCEM has multiple uses in the laboratory and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- Morpholine derivatives, including compounds similar to 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine, have been extensively studied for their synthesis and chemical properties. For example, the synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, a compound closely related to the target chemical, involves a process that includes enamination and condensation steps (Hao Zhi-hui, 2007).
Biological Activities
- Certain morpholine derivatives exhibit biological activities, such as antibacterial properties. For instance, a study on 4-(2-Aminoethyl) morpholine derivatives demonstrated significant inhibitory action against various bacterial strains (Aziz‐ur‐Rehman et al., 2016).
- Additionally, compounds structurally related to 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine have been explored for their potential in treating liver diseases. A study on the ethyl acetate and dichloromethane fractions of certain medicinal plants, which may include morpholine derivatives, highlighted their antioxidant and anti-inflammatory potential, useful in the treatment of hepatitis B (Konaté Kiessoun et al., 2012).
Complexation and Catalysis
- Research has also been conducted on the complexation of morpholine derivatives with metals. For example, a study on N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride demonstrated their ability to form complexes with palladium(II) and mercury(II), which could have potential applications in catalysis and material science (A. Singh et al., 2000).
- Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine were synthesized and applied as efficient catalysts for the transfer hydrogenation reaction of ketones, showcasing the utility of morpholine derivatives in catalytic processes (Pradhumn Singh et al., 2010).
Structural and Physical Studies
- The structural and physical properties of morpholine derivatives have been a subject of research, as evidenced by studies on crystal structures and hydrogen bonding in morpholinium salts of various phenoxyacetic acid analogues (Graham Smith & D. Lynch, 2015).
- Another study focused on the crystal structure of 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile, revealing insights into the morphological and structural aspects of morpholine-based compounds (Jinjiang Zhu et al., 2009).
properties
IUPAC Name |
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-10-2-1-3-11(14)12(10)17-9-6-15-4-7-16-8-5-15/h1-3H,4-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRYEGQBUWWICV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357842 |
Source


|
| Record name | 4-[2-(2,6-Dichlorophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine | |
CAS RN |
372183-73-8 |
Source


|
| Record name | 4-[2-(2,6-Dichlorophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methoxy-phenylamino)-methyl]-phenol](/img/structure/B1347597.png)
